2-Ethylphenyl 3-piperidinyl ether hydrochloride
Overview
Description
“2-Ethylphenyl 3-piperidinyl ether hydrochloride” is a chemical compound with the CAS Number: 1185297-95-3 . It has a molecular weight of 241.76 and its molecular formula is C13H20ClNO .
Molecular Structure Analysis
The InChI code for “2-Ethylphenyl 3-piperidinyl ether hydrochloride” is 1S/C13H19NO.ClH/c1-2-11-6-3-4-8-13 (11)15-12-7-5-9-14-10-12;/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3;1H . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Characterization of Polymers
- Application : Synthesis of hyperbranched aromatic poly(ether imide)s using related compounds. These polymers exhibit moderate molecular weights, high glass-transition temperatures, and significant thermal stability. They can be modified for improved solubility and stability, indicating potential in materials science (Li et al., 2003).
Development of Antiestrogen Compounds
- Application : Derivatives of the compound have been studied for their potential as nonsteroidal antiestrogens. They demonstrated significant estrogen antagonism and less intrinsic estrogenicity than existing compounds, suggesting potential in cancer treatment research (Jones et al., 1984).
Antibacterial and Antioxidant Properties
- Application : Certain hydrochlorides of synthesized aminopropanols related to the compound exhibit moderate antibacterial activity and significant antioxidant properties, indicating potential applications in microbiology and biochemistry (Gasparyan et al., 2011).
Histamine H3 Receptor Antagonists
- Application : Ether derivatives of 3-piperidinopropan-1-ol, a structure related to the compound, show high in vitro affinities as histamine H3 receptor antagonists. This suggests potential applications in pharmacological research focused on neurological and allergic disorders (Łażewska et al., 2006).
Anion-Exchange Membrane Development
- Application : Poly(biphenyl piperidine)s, which are structurally related to the compound, have been used to construct micro-phase separation structures in anion-exchange membranes. This research has implications in improving the performance of membranes used in fuel cells and other energy applications (Du et al., 2021).
Metabolite Identification in Anticancer Drugs
- Application : The compound has been studied in the context of metabolite identification of new anticancer drugs, indicating its relevance in pharmacokinetic research and drug development (Kim et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(2-ethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-6-3-4-8-13(11)15-12-7-5-9-14-10-12;/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVGLUULRPJETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenyl 3-piperidinyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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